Product packaging for 1-(2-chloro-3-hydroxyphenyl)Proline(Cat. No.:)

1-(2-chloro-3-hydroxyphenyl)Proline

Cat. No.: B1513203
M. Wt: 241.67 g/mol
InChI Key: VBZHENWFVMPLLB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-3-hydroxyphenyl)Proline is a useful research compound. Its molecular formula is C11H12ClNO3 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClNO3 B1513203 1-(2-chloro-3-hydroxyphenyl)Proline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

(2S)-1-(2-chloro-3-hydroxyphenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H12ClNO3/c12-10-7(3-1-5-9(10)14)13-6-2-4-8(13)11(15)16/h1,3,5,8,14H,2,4,6H2,(H,15,16)/t8-/m0/s1

InChI Key

VBZHENWFVMPLLB-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C2=C(C(=CC=C2)O)Cl)C(=O)O

Canonical SMILES

C1CC(N(C1)C2=C(C(=CC=C2)O)Cl)C(=O)O

Origin of Product

United States

The Pivotal Role of N Aryl Proline Derivatives in Modern Drug Discovery

N-aryl proline derivatives represent a critical class of compounds in contemporary chemical biology and medicinal chemistry. Their significance stems from the unique structural and functional characteristics imparted by the fusion of an aromatic ring system to the nitrogen atom of the proline scaffold.

Proline itself is an exceptional amino acid due to its cyclic nature, which imposes significant conformational constraints on peptides and proteins. researchgate.net This rigidity is highly sought after in drug design as it can lead to more stable and selective interactions with biological targets. researchgate.netnih.gov The introduction of an N-aryl group further modulates these properties, influencing the electronic and steric environment of the molecule. This can lead to enhanced binding affinity, improved pharmacokinetic profiles, and novel biological activities. nih.govacs.org

In medicinal chemistry, N-aryl proline derivatives are recognized as versatile building blocks for the synthesis of complex pharmaceutical agents. nih.gov They are integral components in a number of drugs and drug candidates. nih.govresearchgate.net The ability to systematically modify the aryl ring allows for fine-tuning of a compound's properties, a key strategy in structure-activity relationship (SAR) studies aimed at optimizing lead compounds. researchgate.netnih.gov

Furthermore, in chemical biology, these derivatives serve as powerful tools for probing biological systems. The incorporation of N-aryl prolines into peptides can help to elucidate the structural requirements for protein-protein interactions and enzyme inhibition. acs.org Their unique spectroscopic or reactive properties, which can be introduced via the aryl group, also make them valuable as molecular probes. acs.org

The Case for Investigating 1 2 Chloro 3 Hydroxyphenyl Proline

While direct and extensive research on 1-(2-chloro-3-hydroxyphenyl)Proline is not widely published, a strong rationale for its investigation can be constructed from the well-established significance of its constituent chemical motifs in medicinal chemistry. The specific substitution pattern on the phenyl ring—a chloro group at the 2-position and a hydroxyl group at the 3-position—is of particular interest.

Halogen atoms, such as chlorine, are frequently incorporated into drug molecules to enhance their metabolic stability and membrane permeability. The presence of a chloro group can also influence the compound's binding to target proteins through halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

The hydroxyl group, on the other hand, can act as a crucial hydrogen bond donor and acceptor, facilitating specific interactions with biological macromolecules. Phenolic hydroxyl groups are common features in many bioactive natural products and synthetic drugs, often playing a key role in their mechanism of action. The relative positions of the chloro and hydroxyl groups on the phenyl ring in this particular compound could lead to unique intramolecular interactions that further influence its three-dimensional shape and, consequently, its biological activity.

The combination of these features on an N-aryl proline scaffold suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. Its synthesis and biological evaluation would be a logical step in the exploration of new chemical space for drug discovery.

The Evolving Landscape of Substituted Prolines and N Phenyl Amino Acids Research

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis of this compound identifies two primary strategic disconnections. The most logical and common disconnection is at the C-N bond, separating the proline ring from the 2-chloro-3-hydroxyphenyl moiety. This approach simplifies the synthesis into two key steps: the preparation of the appropriately substituted phenyl precursor and the subsequent N-arylation of proline.

A second, less common disconnection could involve the formation of the proline ring itself on a pre-formed N-aryl precursor. However, the former strategy is generally preferred due to the ready availability of proline as a chiral starting material.

Development of Novel and Optimized Synthetic Pathways for this compound

The synthesis of this compound hinges on the effective formation of the N-aryl bond. Several methodologies have been developed to achieve this, each with its own advantages and limitations.

Approaches to N-Arylation of Proline

The N-arylation of proline is a critical step in the synthesis of the target molecule. Two major cross-coupling reactions are prominently utilized for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an amine. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, the development of ligand-assisted protocols, such as using L-proline or N,N-dimethylglycine as ligands, has enabled these reactions to proceed under milder conditions with catalytic amounts of copper. researchgate.netnih.gov These improved methods offer a more versatile and environmentally friendly approach to N-arylation. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. youtube.comorganic-chemistry.org This method is known for its high efficiency and broad substrate scope, allowing for the coupling of a wide variety of aryl halides and amines under relatively mild conditions. youtube.comrsc.org The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the success of this reaction, as they facilitate the key steps of the catalytic cycle. youtube.com While highly effective, the cost of palladium and specialized ligands can be a consideration for large-scale synthesis.

Coupling ReactionCatalystLigand (if applicable)Typical ConditionsKey Advantages
Ullmann Condensation Copper (CuI)L-proline, N,N-dimethylglycineModerate to high temperatures, baseLower cost catalyst, can be run under milder conditions with appropriate ligands. researchgate.netnih.gov
Buchwald-Hartwig Amination Palladium (e.g., Pd(OAc)2)Bulky phosphines (e.g., XPhos, SPhos)Mild to moderate temperatures, baseHigh efficiency, broad substrate scope, milder conditions. youtube.comorganic-chemistry.org

Exploration of Derivatization and Analog Design Strategies for this compound

Chemical Modifications at the Proline Ring System

The proline ring offers several sites for chemical modification, allowing for the design and synthesis of a diverse range of analogs. These modifications can be used to fine-tune the biological and physicochemical properties of the parent molecule. sigmaaldrich.com

One common strategy is the introduction of substituents at the 3- and 4-positions of the proline ring. For example, hydroxyproline (B1673980) can be used as a starting material to introduce a variety of functional groups through reactions such as Mitsunobu, oxidation, reduction, and acylation. nih.gov These modifications can introduce new functionalities, including structured amino acid mimetics, recognition motifs, and spectroscopic probes. nih.gov

Ring-expansion and contraction strategies can also be employed to create proline analogs with altered conformational properties. sigmaaldrich.com For instance, azetidine-2-carboxylic acid, a four-membered ring analog of proline, can lead to a reduction in conformational flexibility. nih.gov The introduction of substituents at the α-carbon of proline can also have significant effects on the molecule's structure and function. nih.gov

Furthermore, the carboxyl and amino groups of the proline ring can be derivatized to form esters, amides, and other functional groups, providing additional avenues for analog design. sigmaaldrich.com These modifications can impact the molecule's polarity, solubility, and ability to interact with biological targets.

Modification SiteType of ModificationPotential Functional GroupsReference
C3/C4-Position SubstitutionHydroxyl, Alkyl, Halogen, Azide sigmaaldrich.comnih.gov
Proline Ring Ring Expansion/ContractionAzetidine, Pipecolic Acid sigmaaldrich.comnih.gov
α-Carbon SubstitutionMethyl, Phenyl nih.gov
Carboxyl Group DerivatizationEsters, Amides sigmaaldrich.com
Amino Group DerivatizationAcylation, Alkylation sigmaaldrich.com

Chemical Modifications at the Chlorohydroxyphenyl Substituent

Chemical alteration of the 2-chloro-3-hydroxyphenyl moiety on the proline nitrogen is a key strategy for modulating the compound's properties. Modifications can target the chlorine or hydroxyl groups, or the aromatic ring itself. While direct modification studies on this compound are specific to proprietary research, analogous reactions on similar scaffolds provide a clear blueprint for potential derivatization pathways.

A notable example involves the modification of a structurally related compound, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Research has demonstrated that this N-aryl pyrrolidinone can undergo further halogenation. Specifically, treatment with hydrochloric acid in the presence of hydrogen peroxide leads to the addition of two chlorine atoms to the phenyl ring, yielding a 3,5-dichloro-2-hydroxyphenyl derivative. researchgate.net This electrophilic aromatic substitution reaction highlights a feasible method for introducing additional halogens, which can significantly alter the electronic and lipophilic character of the substituent.

This transformation suggests that the 2-chloro-3-hydroxyphenyl ring of the parent proline compound is amenable to similar electrophilic substitutions. Potential modifications could include nitration, sulfonation, or Friedel-Crafts acylation/alkylation, allowing for the introduction of a wide array of functional groups to probe specific interactions with a biological target. Furthermore, the phenolic hydroxyl group serves as a handle for etherification or esterification, providing another avenue for derivatization.

The table below summarizes an exemplary modification based on analogous structures.

Starting MaterialReagents and ConditionsProductModification Type
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidHCl, H₂O₂1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidElectrophilic Halogenation

Rational Design of Libraries for Structure-Activity Relationship (SAR) Studies of this compound Analogs

The rational design of a chemical library of analogs is fundamental to understanding the structure-activity relationships (SAR) that govern a compound's biological activity. For this compound, the goal is to systematically vary different parts of the molecule to identify which structural features are critical for potency, selectivity, and other desired properties. While specific SAR data for this exact molecule is not extensively published, the principles of library design can be inferred from studies on related N-aryl compounds, such as N-arylrolipram derivatives and other proline analogs. nih.govnih.gov

The design of an SAR library would focus on three primary regions of the molecule:

The Proline Ring: Modifications here can explore the conformational constraints of the scaffold. For example, the "Proline Editing" approach allows for the synthesis of diverse 4-substituted prolines from a common hydroxyproline intermediate, enabling the introduction of various functional groups to probe steric and stereoelectronic effects. nih.gov

The Carboxylic Acid: This group can be converted to esters, amides, or bioisosteres to investigate its role in target binding, cell permeability, and metabolic stability.

The N-Aryl Substituent: This is often the most synthetically accessible and impactful area for modification. The design strategy involves varying the substitution pattern on the phenyl ring to map out the electronic and steric requirements for activity.

For the 2-chloro-3-hydroxyphenyl group, a library would be designed to answer key SAR questions:

Role of the Chlorine Atom: Is a halogen necessary? Is chlorine the optimal halogen? Analogs would be synthesized with fluorine, bromine, or no halogen at this position. Its position could also be moved around the ring (e.g., to the 4- or 5-position).

Role of the Hydroxyl Group: Is this group a hydrogen bond donor or acceptor? Analogs would include a methoxy (B1213986) ether (to block donation), an acetate (B1210297) ester, or complete removal of the group. Its position could also be varied.

Exploration of Unsubstituted Positions: The 4-, 5-, and 6-positions on the phenyl ring are available for substitution. Small, large, electron-donating, and electron-withdrawing groups would be introduced to probe the space and electronic environment of the binding pocket.

Modern synthetic methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are powerful tools for creating such libraries, allowing for the efficient combination of various proline cores with a diverse set of aryl halides or boronic acids. ethz.ch

The following interactive table illustrates a conceptual design for an SAR library based on these principles.

Analog SeriesR¹ (Position 2)R² (Position 3)R³ (Position 4/5/6)Rationale for Modification
Halogen Series-F, -Br, -I, -H-OH-HInvestigate effect of halogen size and electronegativity.
Hydroxyl Series-Cl-OCH₃, -OAc, -H-HProbe hydrogen bonding capability and role of the hydroxyl group.
Positional Isomer SeriesVarying positions of -Cl and -OH-HDetermine optimal substitution pattern on the phenyl ring.
Phenyl Substitution Series-Cl-OH-F, -CH₃, -CF₃, -CNExplore steric and electronic effects at other positions.

Enzymatic Inhibition and Modulation Profiling of this compound

Extensive searches of scientific literature and databases did not yield specific data on the enzymatic inhibition or modulation profile of this compound. The following sections detail the classes of enzymes that would be relevant to investigate for a proline-containing compound, though no direct experimental evidence for this specific molecule is currently available.

Peptidyl-Prolyl Isomerases (PPIases) Interactions

There is no publicly available information regarding the interaction of this compound with Peptidyl-Prolyl Isomerases (PPIases).

PPIases are a class of enzymes that catalyze the cis-trans isomerization of peptide bonds preceding a proline residue. google.comnih.gov This conformational change can be a rate-limiting step in protein folding and can act as a molecular switch in various signaling pathways. google.com The main families of PPIases include cyclophilins, FK506-binding proteins (FKBPs), and parvulins. google.comnih.gov Given their role in a multitude of cellular processes, including protein folding, cell signaling, and inflammation, PPIases are considered significant drug targets. google.com For instance, the immunosuppressive drugs cyclosporin (B1163) A and FK506 function by binding to cyclophilin and FKBP12, respectively. nih.gov

A summary of the major PPIase families is provided in the table below.

PPIase FamilyKey CharacteristicsExamples of Inhibitors
Cyclophilins Bind the immunosuppressant cyclosporin A. google.com Involved in protein folding, immune response, and viral infections. nih.govnih.govCyclosporin A, Alisporivir nih.gov
FK506-Binding Proteins (FKBPs) Bind the immunosuppressants FK506 (tacrolimus) and rapamycin. google.com Participate in protein folding and receptor signaling.FK506 (Tacrolimus), Rapamycin (Sirolimus)
Parvulins Includes the well-studied Pin1, which specifically recognizes phosphoserine/threonine-proline motifs. nih.gov Pin1 is implicated in cell cycle regulation and is a target in cancer research. google.comJuglone, TME-001 mdpi.com

Proline Dehydrogenase (PRODH) Inhibition

No studies were found that specifically investigate the inhibition of Proline Dehydrogenase (PRODH) by this compound.

PRODH, also known as proline oxidase, is a key enzyme in proline metabolism, catalyzing the FAD-dependent oxidation of proline to Δ¹-pyrroline-5-carboxylate. researchgate.net This enzyme is located in the inner mitochondrial membrane and plays a role in cellular bioenergetics, redox homeostasis, and apoptosis. researchgate.netnih.gov Due to its involvement in cancer cell survival and metabolism, PRODH is being explored as a potential target for cancer therapy. nih.govgoogle.com Both reversible and irreversible inhibitors of PRODH have been developed and studied for their anticancer properties. google.combldpharm.com

Other Relevant Enzyme Classes (e.g., Kinases, Proteases, Hydrolases)

There is no available data on the activity of this compound against other major enzyme classes such as kinases, proteases, or hydrolases. The diverse nature of these enzyme families necessitates specific assays to determine any potential inhibitory or modulatory effects. For context, these enzyme classes are briefly described below.

Enzyme ClassFunction & RelevanceExamples of Inhibitors
Kinases Enzymes that transfer phosphate (B84403) groups to specific substrates, playing a critical role in signal transduction. Aberrant kinase activity is a hallmark of many cancers, making them major drug targets. mdpi.comSGI-1776 (Pim kinase inhibitor) google.com
Proteases Enzymes that catalyze the breakdown of proteins. They are essential for many biological processes, and their inhibition is a therapeutic strategy for diseases like HIV. ekb.egHIV Protease Inhibitors ekb.eg
Hydrolases A broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. This class includes esterases, phosphatases, and others.Varies widely depending on the specific hydrolase.

Receptor Binding and Modulation Assays for this compound

No specific receptor binding or modulation data for this compound has been reported in the accessible scientific literature. The following sections outline key receptor families that are often investigated for novel chemical entities.

G-Protein Coupled Receptor (GPCR) Interactions

There is a lack of information regarding the interaction of this compound with G-Protein Coupled Receptors (GPCRs).

GPCRs constitute the largest superfamily of cell surface receptors and are involved in transducing a wide variety of extracellular signals into intracellular responses. nih.govderpharmachemica.com They are characterized by their seven-transmembrane helical structure and their interaction with heterotrimeric G proteins. derpharmachemica.comnih.gov GPCRs are prominent drug targets for a vast array of diseases affecting the central nervous system, cardiovascular system, and more. nih.gov The binding of a ligand to a GPCR can initiate a cascade of events, leading to changes in second messenger concentrations and cellular function. nih.gov Proline residues within the transmembrane domains of GPCRs can be crucial for their structure and function.

Ligand-Gated Ion Channel Modulation

No experimental data is available concerning the modulation of ligand-gated ion channels by this compound.

Ligand-gated ion channels (LGICs) are transmembrane protein complexes that open to allow the passage of ions in response to the binding of a chemical messenger (a ligand). They are essential for fast synaptic transmission in the nervous system. This family includes nicotinic acetylcholine (B1216132) receptors, GABA-A receptors, and 5-HT3 receptors, among others. Modulation of LGICs by small molecules can have profound effects on neuronal excitability and is a key mechanism of action for many therapeutic drugs.

Nuclear Receptor Interactions

No information is available regarding the interaction of this compound with nuclear receptors.

Cellular Pathway Interrogation and Phenotypic Screening of this compound in Defined Cellular Models

No studies were found that investigated the effects of this compound on cellular pathways or its phenotypic consequences in cellular models.

Modulation of Cellular Processes (e.g., Cell Viability, Proliferation, Differentiation) (Excluding Direct Toxicity Assessment)

There is no available data on how this compound modulates critical cellular functions such as viability, proliferation, or differentiation.

Investigation of Intracellular Signaling Cascades Affected by this compound

The impact of this compound on any intracellular signaling cascades has not been reported in the scientific literature.

Target Engagement in Cellular Contexts

There are no studies available that demonstrate or investigate the engagement of this compound with specific molecular targets within a cellular environment.

Computational and Theoretical Investigations of 1 2 Chloro 3 Hydroxyphenyl Proline

Molecular Docking Simulations to Predict Binding Modes of 1-(2-chloro-3-hydroxyphenyl)Proline to Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mechanism and for structure-based drug design. For this compound, docking simulations would be employed to identify its potential biological targets and elucidate the specific molecular interactions governing its binding affinity.

The simulation process involves preparing the three-dimensional structure of the ligand and the target protein. The proline core, a common motif in many bioactive compounds, suggests a range of potential enzyme classes to investigate. The 2-chloro-3-hydroxyphenyl substituent provides key features for interaction: the hydroxyl group can act as a hydrogen bond donor and acceptor, while the chloro-substituted phenyl ring can engage in hydrophobic and halogen-bonding interactions.

Potential interactions for this compound would include:

Hydrogen Bonding: The hydroxyl (-OH) group and the carboxylic acid of the proline moiety are primary sites for forming strong hydrogen bonds with polar residues in a protein's active site.

Hydrophobic Interactions: The phenyl ring contributes to binding through hydrophobic interactions with nonpolar residues.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen in the protein backbone or side chains.

Docking studies on similar α,β-unsaturated carbonyl compounds have shown binding energies in the range of -7.0 kcal/mol, indicating favorable interactions with protein targets. nih.gov For this proline derivative, simulations against relevant targets could yield a range of binding affinities, helping to prioritize the most likely biological partners.

Potential Biological TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
Proline Dehydrogenase-8.5Arg124, Ser150Hydrogen Bond, Salt Bridge
Cyclooxygenase-2 (COX-2)-7.9Tyr355, Phe518Hydrogen Bond, Hydrophobic
Matrix Metalloproteinase-9-8.2His226, Glu227Hydrogen Bond, Hydrophobic
p38 MAP Kinase-9.1Lys53, Met109Hydrogen Bond, Halogen Bond

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Analysis of this compound

Following molecular docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time. An MD simulation models the atomic and molecular motion, providing a dynamic view of the complex and helping to validate the docking results. Studies on proline and hydroxyproline (B1673980) have utilized MD simulations to understand their role in stabilizing protein structures, such as the collagen triple helix. researchgate.netuni-miskolc.hu

For the this compound-target complex, a simulation of several nanoseconds would be run to analyze key metrics:

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and key residues that stabilize upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and protein is monitored throughout the simulation. Stable hydrogen bonds are a strong indicator of a viable binding mode.

MD simulations provide atomistic insight into the structural changes and interactions that govern the thermodynamic stability of a ligand-protein complex. uni-miskolc.hu The conformational flexibility of the proline ring and the rotatable bond connecting it to the phenyl group would also be analyzed to understand how the ligand adapts to the binding pocket.

Simulation ParameterHypothetical ResultInterpretation
Simulation Time200 nsSufficient time to assess complex stability. uni-miskolc.hu
Average RMSD of Complex1.8 ÅIndicates a stable binding pose with minimal deviation.
Key H-Bonds (e.g., with Tyr355)>85% OccupancyThe hydrogen bond is stable and critical for binding.
RMSF of Binding Site Residues< 1.0 ÅResidues in the binding pocket are stabilized by the ligand.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties of this compound

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. These calculations provide a fundamental understanding of the molecule's geometry, stability, reactivity, and spectroscopic characteristics. For this compound, DFT would be used to calculate properties that govern its interactions and chemical behavior.

Key parameters derived from quantum chemical calculations include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions like hydrogen and halogen bonds. The hydroxyl group would be an area of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

Mulliken Atomic Charges: These calculations assign partial charges to each atom, quantifying the electron distribution and helping to explain intermolecular interactions.

Vibrational Frequencies: Calculated vibrational spectra can be correlated with experimental data (e.g., from FTIR and Raman spectroscopy) to confirm the molecular structure. researchgate.net

These theoretical calculations provide an accurate model of the molecule's electronic landscape, which is essential for rationalizing its binding modes and potential reactivity. researchgate.net

Quantum Chemical PropertyPredicted Value (Hypothetical)Significance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicates high kinetic stability.
Dipole Moment3.5 DReflects the overall polarity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and guide the design of more potent analogs.

To build a QSAR model relevant to this compound, a dataset of its analogs with varying substituents on the phenyl ring and proline moiety would be required. For each analog, molecular descriptors would be calculated, falling into several classes:

Electronic Descriptors: (e.g., Hammett constants, partial atomic charges) describing the electronic effects of substituents.

Steric Descriptors: (e.g., molecular volume, surface area) describing the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) quantifying the molecule's lipophilicity.

Topological Descriptors: Numerical values derived from the 2D graph representation of the molecule.

Structure-activity relationship studies on other compound series have shown that factors like the resonance effect of substituents can be more critical than inductive effects for biological activity. mdpi.com For this series, a QSAR model might reveal that the position of the chloro and hydroxyl groups is optimal for activity, or that adding further electron-withdrawing groups could enhance potency. nih.gov

Descriptor ClassExample DescriptorPotential Influence on Activity
ElectronicDipole Moment, Atomic ChargeModulates hydrogen and halogen bonding strength.
HydrophobicLogP (Partition Coefficient)Affects membrane permeability and hydrophobic interactions.
StericMolar RefractivityInfluences how the ligand fits into the binding pocket.
3D-QSAR FieldCoMFA/CoMSIA FieldsMaps favorable and unfavorable steric and electrostatic regions.

Chemoinformatics and Cheminformatics Analysis of this compound and Related Chemical Space

Chemoinformatics involves the use of computational tools to analyze and organize chemical data, helping to understand the properties of a compound and its position within the vast chemical space. For this compound, chemoinformatics analysis provides a profile of its drug-like properties and compares it to other known drugs and bioactive molecules.

Key physicochemical properties are calculated to assess its suitability as a potential drug candidate. These properties are often evaluated against established guidelines like Lipinski's Rule of Five. Proline analogues are known to be versatile chemical building blocks for small-molecule drugs. nih.gov

Analysis of the chemical space would involve comparing the scaffold of this compound to libraries of existing compounds. This can reveal novel structural relationships and suggest potential biological activities based on the principle of chemical similarity (i.e., structurally similar molecules often have similar biological activities).

Physicochemical PropertyCalculated Value (Hypothetical)Significance
Molecular Weight241.67 g/mol Well within drug-like range (<500).
XLogP31.9Indicates balanced lipophilicity for good solubility and permeability.
Hydrogen Bond Donors2 (from -OH and -COOH)Compliant with drug-likeness guidelines.
Hydrogen Bond Acceptors3 (from O in -OH, O in -COOH, N in proline)Compliant with drug-likeness guidelines.
Rotatable Bonds2Indicates good conformational flexibility.
Polar Surface Area (PSA)59.6 ŲSuggests good potential for oral bioavailability.

In Silico Prediction of Biological Activities for this compound (Excluding ADMET/PK/Toxicity Prediction)

Beyond target-specific docking, various in silico methods can predict a broader spectrum of potential biological activities for a novel compound. These approaches leverage large databases of known ligand-target interactions to forecast the likely effects of a new molecule.

Methods for activity prediction include:

Pharmacophore-Based Screening: A pharmacophore model representing the essential 3D arrangement of features required for binding to a specific receptor is generated. The structure of this compound would be screened against a library of pharmacophores to identify potential targets.

Similarity-Based Prediction: This method operates on the principle that structurally similar molecules tend to have similar biological activities. The structure is compared to molecules in databases like ChEMBL, and the known activities of the most similar compounds are used to infer potential activities for the query molecule.

Machine Learning Models: Predictive models trained on vast datasets of chemical structures and their associated biological activities can predict the probability that a new compound will be active against a range of targets.

These predictions can suggest novel therapeutic applications or potential off-target interactions early in the discovery pipeline. For instance, given the prevalence of proline analogs in various drug classes, predictions might suggest activities ranging from antiviral or anticancer to central nervous system effects. nih.gov

Predicted Activity ClassBasis for PredictionConfidence Level
Anti-inflammatory AgentStructural similarity to known COX inhibitorsMedium
Antiviral AgentPharmacophore match to viral protease inhibitorsMedium
CNS AgentGeneral activity profile of related proline derivativesLow
Anticancer AgentKnown activity of N-substituted proline analogsMedium

Advanced Analytical Approaches in the Research of 1 2 Chloro 3 Hydroxyphenyl Proline

Spectroscopic Methods for Probing Molecular Interactions of 1-(2-chloro-3-hydroxyphenyl)Proline with Biomolecules

Spectroscopic techniques are indispensable for investigating the non-covalent interactions between this compound and various biomolecules, providing insights into its mechanism of action at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing the structure and binding interactions of small molecules. For proline-containing compounds, ¹H-NMR spectra provide detailed information about the chemical environment of each proton. chemicalbook.comdocbrown.info In the context of this compound, ¹H-NMR can be used to observe changes in chemical shifts upon binding to a target biomolecule, such as a protein or enzyme. These chemical shift perturbations can identify the specific amino acid residues at the binding interface and provide information on the conformation of the ligand when bound. For instance, the Human Metabolome Database provides reference spectra for similar compounds, which can be used as a basis for comparison. hmdb.ca

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure binding affinity and kinetics. In the study of this compound, one interacting partner (e.g., a target protein) is immobilized on a sensor chip, and the compound is flowed over the surface. The binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle. This allows for the quantitative determination of association (k_on) and dissociation (k_off) rate constants, and ultimately the binding affinity (K_D).

Circular Dichroism (CD) Spectroscopy is particularly useful for studying changes in the secondary structure of proteins upon ligand binding. nih.govnih.gov While the compound itself may not be chiral or have a significant CD signal, its interaction with a protein can induce conformational changes in the protein that are detectable by CD. nih.gov Proline-rich regions in proteins can adopt a specific polyproline II (PPII) helical conformation, which has a characteristic CD spectrum. nih.govnih.gov Any perturbation of this structure by the binding of this compound would be reflected in the CD spectrum, providing indirect evidence of interaction and its effect on the protein's conformation. nih.govnih.gov

Spectroscopic Technique Information Obtained Application to this compound
NMR Spectroscopy Atomic-level structural information, identification of binding sites, conformational analysis.Determine the binding orientation and conformation of the compound within the active site of a target protein.
Surface Plasmon Resonance (SPR) Binding kinetics (k_on, k_off) and affinity (K_D).Quantify the strength and speed of the interaction with a specific biomolecule in real-time.
Circular Dichroism (CD) Spectroscopy Changes in protein secondary structure.Assess how the binding of the compound affects the overall conformation of the target protein.

Chromatographic and Separation Techniques for Enantiomeric Purity Assessment and Analog Characterization

Chromatographic methods are fundamental for ensuring the enantiomeric purity of chiral molecules like this compound and for separating and identifying its structurally related analogs.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds. chromatographyonline.comnih.gov Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP). chromatographyonline.comwindows.net These stationary phases contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification. chromatographyonline.com The development of a robust chiral HPLC method involves optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers. nih.gov For proline derivatives, various polysaccharide-based CSPs have shown effectiveness. windows.net An alternative to using a chiral column is the pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

The characterization of analogs of this compound, which may be present as impurities or are synthesized for structure-activity relationship studies, also relies heavily on HPLC. Reversed-phase HPLC with UV detection is a common approach for separating compounds with varying polarities. The retention time and UV spectrum provide initial identification, which is often confirmed by mass spectrometry.

Chromatographic Technique Primary Application Key Parameters for this compound
Chiral HPLC Enantiomeric purity assessment.Chiral stationary phase selection, mobile phase composition (e.g., n-hexane/isopropanol), flow rate, temperature. nih.gov
Reversed-Phase HPLC Characterization and separation of analogs.C18 column, mobile phase gradient (e.g., water/acetonitrile with an acid modifier), UV detection wavelength.

Mass Spectrometry-Based Methods for In Vitro Biotransformation Studies of this compound

Mass spectrometry (MS) is a highly sensitive and specific technique used to study the metabolic fate of compounds in vitro, providing insights into their potential biotransformation pathways.

In vitro biotransformation studies typically involve incubating the parent compound, this compound, with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. vu.nl Over time, samples are taken and analyzed to identify the formation of metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, is the premier tool for this analysis. nih.gov The liquid chromatography component separates the parent compound from its metabolites based on their physicochemical properties. The mass spectrometer then ionizes the eluted molecules and separates them based on their mass-to-charge ratio (m/z), allowing for the detection of potential metabolites.

High-resolution mass spectrometry provides highly accurate mass measurements, which aids in the determination of the elemental composition of the metabolites. vu.nl Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation patterns provide structural information that helps to elucidate the site of metabolic modification. ualberta.ca Common metabolic transformations for compounds like this compound could include hydroxylation, glucuronidation, and other phase I and phase II reactions. The identification of these metabolites is crucial for understanding the compound's metabolic stability and potential for forming active or inactive byproducts. nih.gov

Metabolic Reaction Mass Change Example
Hydroxylation +16 DaAddition of a hydroxyl group to the aromatic ring or proline moiety.
Dehydrogenation -2 DaFormation of a double bond.
Glucuronidation +176 DaConjugation with glucuronic acid.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-chloro-3-hydroxyphenyl)proline?

  • Methodological Answer : The synthesis typically involves functionalizing proline derivatives with chloro and hydroxyl substituents. For example, nucleophilic aromatic substitution or Friedel-Crafts alkylation can introduce the 2-chloro-3-hydroxyphenyl group onto the proline backbone. Optimization of protecting groups (e.g., tert-butoxycarbonyl for amine protection) and reaction conditions (e.g., anhydrous solvents, controlled temperature) is critical to avoid side reactions. Yields are often improved using catalysts like BF₃·Et₂O for electrophilic substitution .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) is recommended. The hydroxyl and chloro groups produce distinct NMR shifts (e.g., δ ~5.5 ppm for hydroxyl protons). For structural confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and bond angles .

Q. How does the chloro-hydroxyphenyl moiety influence the compound’s solubility and stability?

  • Methodological Answer : The electron-withdrawing chloro group reduces solubility in polar solvents, while the hydroxyl group enhances hydrogen bonding. Stability studies under varying pH (e.g., 3–9) and temperature (25–60°C) reveal degradation via hydrolysis of the proline ring or dehalogenation. HPLC with UV detection monitors degradation products, with buffers like ammonium acetate (pH 5.0) optimizing retention .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Methodological Answer : Systematic screening of catalysts (e.g., Pd/C for hydrogenation), solvents (e.g., DMF for polar aprotic conditions), and stoichiometric ratios is critical. For instance, a 1:1.2 molar ratio of proline derivative to chlorophenol precursor minimizes unreacted starting material. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours conventional) while maintaining >85% yield .

Q. What strategies resolve contradictory bioactivity data in studies of this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., µM vs. mM ranges) may arise from assay conditions (e.g., cell line variability, serum interference). Validate findings using orthogonal assays:

  • In vitro : Competitive binding assays with fluorescence polarization.
  • In silico : Molecular docking (AutoDock Vina) to predict binding affinity to target proteins.
  • In vivo : Zebrafish models for bioavailability and toxicity cross-validation .

Q. How does the compound’s stereochemistry impact its interaction with biological targets?

  • Methodological Answer : Enantiomeric separation via chiral HPLC (e.g., Chiralpak IA column) identifies active stereoisomers. For example, the (S)-configured proline derivative shows 10-fold higher affinity for GABA receptors than the (R)-form in patch-clamp electrophysiology studies. Molecular dynamics simulations (AMBER force field) further clarify hydrogen-bonding patterns .

Q. What experimental designs address environmental persistence of this compound?

  • Methodological Answer : Conduct accelerated degradation studies under UV light and microbial exposure (OECD 301B guidelines). LC-MS/MS quantifies residual compound and metabolites (e.g., dechlorinated derivatives). Soil column experiments assess leaching potential, with detection limits <0.1 ppb using triple quadrupole MS .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s oxidative stability?

  • Methodological Answer : Discrepancies may stem from oxygen exposure during storage. Use anaerobic chambers for sample preparation and argon-sparged solvents. Electron paramagnetic resonance (EPR) detects free radical formation during oxidation. Compare stability in lyophilized vs. solution states, with lyophilization showing 90% retention after 6 months .

Research Workflow Table

Step Technique/Approach Key Parameters Reference
Synthesis OptimizationMicrowave-assisted synthesis150°C, 30 min, DMF solvent
Stereochemical AnalysisChiral HPLCChiralpak IA, hexane:IPA (80:20)
Environmental PersistenceLC-MS/MSLOQ: 0.1 ppb, ESI-negative mode
Bioactivity ValidationZebrafish toxicity assayLC₅₀ determination at 96 hpf

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.